molecular formula C16H21N3O3 B2421320 4-((2-Cyanophenyl)amino)-4-oxo-2-(pentylamino)butanoic acid CAS No. 1047678-65-8

4-((2-Cyanophenyl)amino)-4-oxo-2-(pentylamino)butanoic acid

Cat. No.: B2421320
CAS No.: 1047678-65-8
M. Wt: 303.362
InChI Key: TVHMHFMKDKXJFJ-UHFFFAOYSA-N
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Description

4-((2-Cyanophenyl)amino)-4-oxo-2-(pentylamino)butanoic acid is an organic compound characterized by the presence of a cyanophenyl group, an oxo group, and a pentylamino group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Cyanophenyl)amino)-4-oxo-2-(pentylamino)butanoic acid typically involves multi-step organic reactions. One common approach is the condensation of 2-cyanophenylamine with a suitable oxo acid derivative, followed by the introduction of the pentylamino group through nucleophilic substitution reactions. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-((2-Cyanophenyl)amino)-4-oxo-2-(pentylamino)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the pentylamino group with other amines or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. Reaction conditions typically involve controlled temperatures, pH adjustments, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives with different functional groups.

Scientific Research Applications

4-((2-Cyanophenyl)amino)-4-oxo-2-(pentylamino)butanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 4-((2-Cyanophenyl)amino)-4-oxo-2-(pentylamino)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-((2-Cyanophenyl)amino)-4-oxo-2-(methylamino)butanoic acid
  • 4-((2-Cyanophenyl)amino)-4-oxo-2-(ethylamino)butanoic acid
  • 4-((2-Cyanophenyl)amino)-4-oxo-2-(propylamino)butanoic acid

Uniqueness

4-((2-Cyanophenyl)amino)-4-oxo-2-(pentylamino)butanoic acid is unique due to the presence of the pentylamino group, which can influence its chemical reactivity, biological activity, and physical properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective or suitable.

Properties

IUPAC Name

4-(2-cyanoanilino)-4-oxo-2-(pentylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c1-2-3-6-9-18-14(16(21)22)10-15(20)19-13-8-5-4-7-12(13)11-17/h4-5,7-8,14,18H,2-3,6,9-10H2,1H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVHMHFMKDKXJFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(CC(=O)NC1=CC=CC=C1C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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